5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine
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Overview
Description
5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-(trifluoromethyl)aniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 4-(trifluoromethyl)phenylthiourea with appropriate reagents to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl
Uniqueness
5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine is unique due to its specific combination of the trifluoromethyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its high thermal stability, resistance to degradation, and potential bioactivity set it apart from other similar compounds .
Properties
Molecular Formula |
C9H6F3N3S |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15) |
InChI Key |
IOGCEEIXBYFPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)N)C(F)(F)F |
Origin of Product |
United States |
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